molecular formula C7H4ClFO3 B8794898 3-Chloro-4-fluoro-2-hydroxybenzoic acid

3-Chloro-4-fluoro-2-hydroxybenzoic acid

Cat. No. B8794898
M. Wt: 190.55 g/mol
InChI Key: YIDVBRXGZCXGFH-UHFFFAOYSA-N
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Patent
US08889671B2

Procedure details

Sodium hydroxide (208 g, 5.21 mol) was added in portions to a stirred solution of 3-chloro-2,4-difluorobenzoic acid (200 g, 1.04 mol) in 1,3-dimethyl imidazolidin-2-one (1 L), and the mixture was heated to 140° C. for 2 hours. The reaction mixture was cooled to room temperature and neutralized with ice-cooled 2N HCl (350 mL) precipitating a white solid that was collected by filtration. The filtered solid was dissolved in methyl t-butyl ether (500 mL), washed with saturated brine solution (150 mL) and dried over Na2SO4. Removal of solvent under vacuum afforded the title compound as off white solid. Yield: 180 g (91%). 1H NMR (300 MHz, MeOH-d4) δ: 6.8 (t, 1H), 7.90 (dd, 1H), 11.3 (s, 1H). MS (ES) MH−: 189 for C7H4ClFO3.
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[C:5](F)=[C:6]([CH:10]=[CH:11][C:12]=1[F:13])[C:7]([OH:9])=[O:8].Cl>CN1CCN(C)C1=O>[Cl:3][C:4]1[C:5]([OH:1])=[C:6]([CH:10]=[CH:11][C:12]=1[F:13])[C:7]([OH:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
208 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1F)F
Name
Quantity
1 L
Type
solvent
Smiles
CN1C(N(CC1)C)=O
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature and neutralized with ice-
CUSTOM
Type
CUSTOM
Details
precipitating a white solid
FILTRATION
Type
FILTRATION
Details
that was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The filtered solid was dissolved in methyl t-butyl ether (500 mL)
WASH
Type
WASH
Details
washed with saturated brine solution (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=CC1F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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